molecular formula C18H11NO3 B076046 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- CAS No. 12223-85-7

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-

Cat. No. B076046
CAS RN: 12223-85-7
M. Wt: 289.3 g/mol
InChI Key: FDTLQXNAPKJJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- is a fascinating chemical compound with immense scientific potential. It is also known as C.I. Disperse Yellow 54 . This compound is known for its intricate structure and offers a plethora of applications in various research domains.


Molecular Structure Analysis

The molecular formula of this compound is C18H11NO3 . It contains total 36 bond(s); 26 non-H bond(s), 19 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 17 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 1 ten-membered ring(s), 2 ketone(s) (aromatic), 1 aromatic hydroxyl(s) .

Scientific Research Applications

  • Structural Analysis and Mass Spectrometry :

    • Weisz et al. (2001) conducted a study on the structural assignment of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione mono- and disulfonic acids using liquid chromatography electrospray and atmospheric pressure chemical ionization tandem mass spectrometry. They observed distinct behavior under collision-induced dissociation (CID) conditions, which varied based on the position of the sulfonic group in the quinoline moiety (Weisz, Andrzejewski, Fales, & Mandelbaum, 2001).
  • Application in Dye Analysis :

    • Another study by Weisz et al. (2001) focused on the preparative separation of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione monosulfonic acids of D&C Yellow No. 10 (Quinoline Yellow) using pH-zone-refining counter-current chromatography. This study highlighted the utility of the compound in color additive analysis (Weisz, Mazzola, Matusik, & Ito, 2001).
  • Molecular Structure and Vibrational Study :

    • Prasad et al. (2010) conducted a study on the molecular structure and vibrational analysis of 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione using density functional theory calculations. They found that 1H-indene-1,3(2H)-dione is an anticoagulant, highlighting its pharmaceutical application (Prasad, Sinha, Misra, Narayan, Kumar, & Pathak, 2010).
  • Synthesis and Chemical Properties :

    • Khaligh and Mihankhah (2015) described a method for synthesizing derivatives of this compound by condensation of various compounds under solvent-free conditions, demonstrating its utility in organic synthesis (Khaligh & Mihankhah, 2015).
  • Crystal Structure Analysis :

properties

IUPAC Name

2-(3-hydroxyquinolin-2-yl)indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTLQXNAPKJJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044729
Record name C.I. Solvent Yellow 114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA
Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-

CAS RN

7576-65-0, 12223-85-7, 75216-45-4
Record name Disperse Yellow 54
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7576-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Solvent Yellow 114
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disperse Yellow 54
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Yellow 114
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT YELLOW 114
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69Y4Q67LZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
Reactant of Route 2
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
Reactant of Route 3
Reactant of Route 3
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
Reactant of Route 4
Reactant of Route 4
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
Reactant of Route 5
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-
Reactant of Route 6
1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-

Citations

For This Compound
2
Citations
PNH Wassenaar, N Janssen, LRM de Poorter… - 2017 - rivm.openrepository.com
Reuse and recycling of products are key elements in a circular economy. This exploratory RIVM study shows that a great number of waste streams may contain various substances of …
Number of citations: 5 rivm.openrepository.com
United States. Environmental Protection Agency. Office … - 1979 - books.google.com
CA Index Name for styrene is Benzene, ethenyl-; the" uninverted" form of this name would be ethenylbenzene. Ordering is based first on the heading parent (with all substances sharing …
Number of citations: 3 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.